![molecular formula C34H67NO3 B2619146 N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide CAS No. 1840942-13-3](/img/structure/B2619146.png)
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
描述
C16 Ceramide-d7 is intended for use as an internal standard for the quantification of C16 ceramide by GC- or LC-MS. C16 Ceramide is an endogenous ceramide, generated by ceramide synthase 6 (CerS6), that acts as a lipid second messenger to regulate apoptosis and stress signaling. Accumulation of C16 ceramide through PPMP (30 μM) or MAPP (50 μM) treatment or from addition of 100 μM synthetic C16 ceramide induces apoptosis in neutrophil cultures via caspase-3 activation.
作用机制
Target of Action
The primary target of the compound C16 Ceramide-d7, also known as N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide or N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide, is the p53 tumor suppressor . The p53 protein plays a key role in regulating cell cycle, apoptosis, and survival in response to diverse stress stimuli .
Mode of Action
C16 Ceramide-d7 tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .
Biochemical Pathways
C16 Ceramide-d7 is synthesized from ceramide synthase 6 (CerS6) . Ceramides are bioactive sphingolipids that play pivotal roles in regulating cellular metabolism . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease . Ceramide with an acyl chain length of 16 carbons (C16 ceramide) has been implicated in obesity, insulin resistance, and liver disease .
Pharmacokinetics
It’s known that ceramides, including c16 ceramide-d7, are bioactive sphingolipids that play pivotal roles in cellular metabolism . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .
Result of Action
The binding of C16 Ceramide-d7 to p53 leads to the stabilization of p53 and disruption of its complex with E3 ligase MDM2 . This results in the accumulation of p53, its nuclear translocation, and the activation of downstream targets . This mechanism of p53 activation is fundamentally different from the canonical p53 regulation through protein-protein interactions or posttranslational modifications .
Action Environment
The action of C16 Ceramide-d7 is influenced by environmental factors such as nutrient and metabolic stress . The mechanism of p53 activation by C16 Ceramide-d7 is triggered by serum or folate deprivation, implicating it in the cellular response to nutrient/metabolic stress .
生化分析
Biochemical Properties
C16 Ceramide-d7 plays a vital role in apoptotic signaling . It interacts with various enzymes and proteins, including sphingosine kinases, which drive its phosphorylation into sphingosine 1-phosphate . This interaction is crucial for the regulation of cellular metabolism .
Cellular Effects
C16 Ceramide-d7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have apoptotic effects on several ceramide species based on acyl-chain saturation . It also plays a key role in insulin resistance, hyperglycemia, and obesity .
Molecular Mechanism
The molecular mechanism of action of C16 Ceramide-d7 involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, C16 Ceramide-d7 shows changes in its effects over time. It has been used as a standard to measure the amount of C16 ceramide in skeletal muscle by liquid chromatography–mass spectrometry (LC-MS) .
Dosage Effects in Animal Models
For instance, abnormal ceramide accumulation is associated with metabolic dysfunction, and elevated levels of ceramides have been observed in obesity-related diseases .
Metabolic Pathways
C16 Ceramide-d7 is involved in several metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . These pathways involve various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of C16 Ceramide-d7 is not explicitly documented. For instance, ceramide synthase 6 (CerS6), which synthesizes C16 Ceramide-d7, is localized in the endoplasmic reticulum .
属性
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i1D3,3D2,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-HJSOYJPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


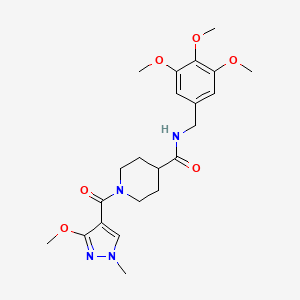
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
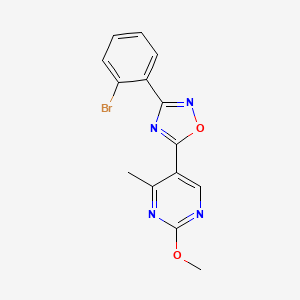
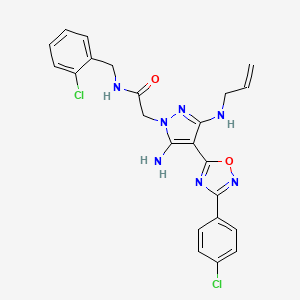
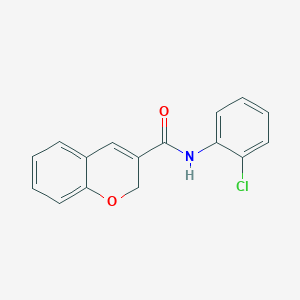
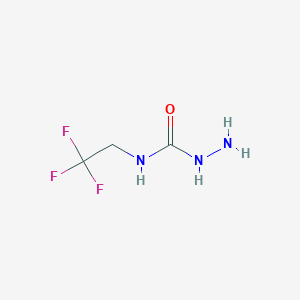
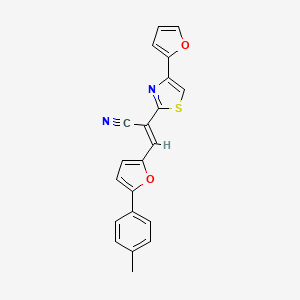
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2619079.png)
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
![4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)
![2-(2-Methyl-1H-indol-3-YL)-2-oxo-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2619083.png)

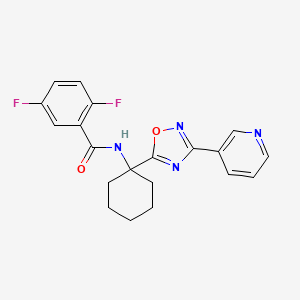
![N-[2-(dimethylamino)ethyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2619086.png)
